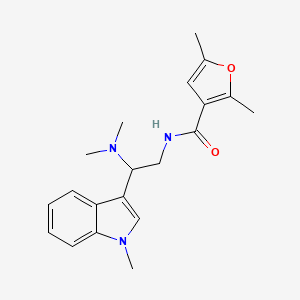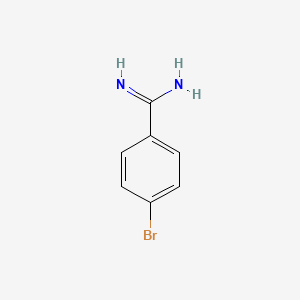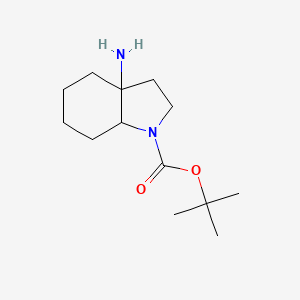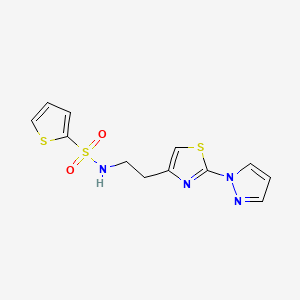![molecular formula C16H26BNO2 B2430184 [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid CAS No. 815581-79-4](/img/structure/B2430184.png)
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a [2,2,6,6-tetramethylpiperidin-1-yl)methyl] group
Mechanism of Action
Target of Action
The compound contains a tetramethylpiperidine moiety, which is known to act as a hindered base . Hindered bases are often used in organic synthesis due to their steric bulk preventing unwanted side reactions .
Mode of Action
The tetramethylpiperidine moiety is known to act as a hindered base . As a base, it can accept protons from other compounds, leading to various chemical reactions .
Biochemical Pathways
Tetramethylpiperidine derivatives are known to be involved in various chemical reactions, such as the generation of silylketene acetals .
Pharmacokinetics
Tetramethylpiperidine is soluble in all organic solvents but is insoluble in water , which could impact the bioavailability of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid.
Result of Action
Tetramethylpiperidine derivatives are known to be involved in various chemical reactions, such as the generation of silylketene acetals , which can further react with other compounds to form various products.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to store tetramethylpiperidine below +30°C . Furthermore, the compound’s solubility in water and organic solvents can influence its distribution in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is synthesized via the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine.
Attachment to Phenyl Ring: The piperidine derivative is then reacted with a suitable phenylboronic acid derivative under conditions that facilitate the formation of the desired boronic acid compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxone are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce boranes. Substitution reactions can lead to the formation of esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, [2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them valuable in drug discovery and development .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable complexes with various metals makes it useful in catalysis and other industrial processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar cross-coupling reactions.
2,2,6,6-Tetramethylpiperidine: The parent amine, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid is unique due to the combination of the sterically hindered piperidine group and the reactive boronic acid group. This combination allows for selective reactions and the formation of complex structures that are not easily accessible with simpler boronic acids or amines .
Properties
IUPAC Name |
[2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)10-7-11-16(3,4)18(15)12-13-8-5-6-9-14(13)17(19)20/h5-6,8-9,19-20H,7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVPMCVRDTTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2C(CCCC2(C)C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)
![1-(3-chloro-4-fluorophenyl)-4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazine](/img/structure/B2430105.png)
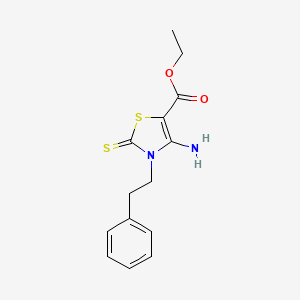
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)


![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
